molecular formula C12H12Bi2O12 B578273 BISMUTH SUCCINATE CAS No. 139-16-2

BISMUTH SUCCINATE

Cat. No.: B578273
CAS No.: 139-16-2
M. Wt: 766.18 g/mol
InChI Key: SWWKWOMCSSQXRJ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth succinate is a compound formed by the reaction of bismuth with succinic acid. It is known for its antimicrobial properties and is used in various pharmaceutical applications. Bismuth compounds, including this compound, have been widely studied for their potential in treating gastrointestinal disorders and infections caused by Helicobacter pylori .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bismuth succinate involves the reaction of bismuth oxide with succinic acid. The process typically includes the following steps:

    Oxidation of Bismuth Metal: Bismuth metal is oxidized to form bismuth oxide (Bi2O3).

    Preparation of Bismuth-Containing Solution: The bismuth oxide is dissolved in nitric acid to form a bismuth nitrate solution.

    Hydrolytic Treatment: The bismuth nitrate solution undergoes hydrolytic treatment to form trihydroxopentaoxohexabismuth(III) pentanitrate trihydrate (Bi6O5(OH)35·3H2O).

    Formation of Bismuth Oxide: The trihydroxopentaoxohexabismuth(III) pentanitrate trihydrate is treated with sodium hydroxide to obtain finely crystalline bismuth oxide (α-Bi2O3).

    Reaction with Succinic Acid: The bismuth oxide is then reacted with a succinic acid solution to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity by controlling the content of impurity metals through careful selection of reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Bismuth succinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state bismuth compounds.

    Substitution: this compound can participate in substitution reactions where succinate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as nitric acid.

    Reduction: Reducing agents like hydrogen gas or metal hydrides.

    Substitution: Ligands such as chloride or nitrate ions in aqueous solutions.

Major Products Formed:

Scientific Research Applications

Bismuth succinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bismuth succinate involves several pathways:

Comparison with Similar Compounds

    Bismuth Subcitrate: Used in the treatment of gastrointestinal disorders, similar to bismuth succinate.

    Bismuth Salicylate: Known for its use in treating gastrointestinal issues and as an antimicrobial agent.

    Bismuth Citrate: Used in various pharmaceutical applications for its antimicrobial properties.

Uniqueness of this compound: this compound is unique due to its specific interaction with succinic acid, which imparts distinct antimicrobial properties and makes it effective in treating Helicobacter pylori infections. Its preparation method ensures high purity, making it suitable for pharmaceutical applications .

Properties

CAS No.

139-16-2

Molecular Formula

C12H12Bi2O12

Molecular Weight

766.18 g/mol

IUPAC Name

dibismuth;butanedioate

InChI

InChI=1S/3C4H6O4.2Bi/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6

InChI Key

SWWKWOMCSSQXRJ-UHFFFAOYSA-H

SMILES

C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Bi+3].[Bi+3]

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Bi+3].[Bi+3]

Synonyms

BISMUTH SUCCINATE

Origin of Product

United States
Customer
Q & A

Q1: What is the influence of the starting material on the characteristics of bismuth succinate?

A1: Research indicates that the method used to synthesize α-bismuth oxide (α-Bi2O3), a precursor to this compound, significantly impacts the final product's morphology. Specifically, the chemical prehistory of α-Bi2O3 influences the particle size of the resulting this compound []. This is crucial for medical applications, as fine-crystalline this compound is often desired.

Q2: What are the structural characteristics of this compound, and how is this information confirmed?

A2: this compound, chemically represented as C2H4(COOBiO)2, can be synthesized through the reaction of α-Bi2O3 with a succinic acid solution []. The composition of this compound is confirmed through X-ray phase analysis and chemical analyses []. Further structural insights are gained through single-crystal X-ray diffraction, revealing the presence of fully deprotonated succinate anions (C4H4O42−) in both trans and gauche conformations within the structure [].

Q3: What different forms of this compound exist, and how do their structures differ?

A3: Research has identified two novel this compound hydrates: {[Bi(C4H4O4)1.5(H2O)2]·H2O}n (compound 1) and {[Bi2(C4H4O4)2O(H2O)2]·H2O}n (compound 2) []. Compound 1 exhibits a two-dimensional layered structure, while compound 2 forms a three-dimensional framework. These structural differences arise from the varying coordination of bismuth (Bi3+) cations with oxygen atoms from succinate anions and water molecules [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.